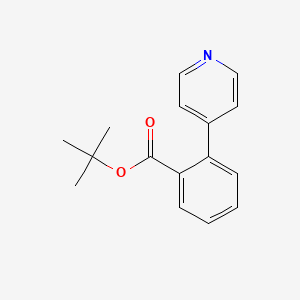

Tert-butyl 2-(pyridin-4-yl)benzoate

Description

Tert-butyl 2-(pyridin-4-yl)benzoate is a heterocyclic ester compound featuring a benzoate backbone substituted with a pyridin-4-yl group at the 2-position and a tert-butyl ester moiety. This compound is typically synthesized via multi-step reactions involving lithiation, coupling, and esterification, as exemplified by analogous tert-butyl-protected intermediates in patent literature . Its structural attributes make it valuable in pharmaceutical and materials chemistry, particularly in protecting carboxyl groups during synthetic processes or serving as a precursor for metal-organic frameworks (MOFs) .

Properties

IUPAC Name |

tert-butyl 2-pyridin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(2,3)19-15(18)14-7-5-4-6-13(14)12-8-10-17-11-9-12/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDSZTZQEDIKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(pyridin-4-yl)benzoate typically involves the esterification of 2-(pyridin-4-yl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(pyridin-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The pyridin-4-yl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives.

Scientific Research Applications

Tert-butyl 2-(pyridin-4-yl)benzoate has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 2-(pyridin-4-yl)benzoate exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve binding interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Benzoate Esters with Pyridine Substituents

- Ethyl 4-(Dimethylamino)benzoate: Ester Group: Ethyl (smaller, less steric hindrance). Reactivity: Higher degree of conversion in polymerization due to reduced steric bulk . Stability: Moderate hydrolytic stability compared to tert-butyl esters. Applications: Preferred in resin cements for enhanced reactivity and physical properties .

- Methyl 3-Pyridinylbenzoate: Ester Group: Methyl (minimal steric protection). Reactivity: High susceptibility to hydrolysis and nucleophilic attack. Applications: Limited to short-term reactions requiring rapid deprotection.

Pyridine Derivatives with tert-Butyl Groups

- Tert-butyl (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate :

Physicochemical Properties

Research Findings

Coordination Chemistry

- Pyridine-containing esters like this compound can act as linkers in porous coordination polymers (PCPs) or MOFs, leveraging the pyridyl nitrogen for metal coordination . However, its bulky tert-butyl group may limit framework porosity compared to smaller analogues like methyl pyridinecarboxylates .

Biological Activity

Tert-butyl 2-(pyridin-4-yl)benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid and pyridine. Its chemical structure can be represented as follows:

This compound features a tert-butyl group, which enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been investigated as a potential inhibitor of polyketide synthase (Pks13), a critical enzyme for the survival of Mycobacterium tuberculosis .

- Antimicrobial Activity : The compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition at micromolar concentrations.

- Anti-inflammatory Effects : Some studies indicate that this compound may modulate inflammatory pathways, although further research is required to elucidate the specific pathways involved.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | <1 µg/mL |

Case Studies

- Case Study on Tuberculosis Treatment : In a preclinical model, this compound was tested for its ability to inhibit the growth of M. tuberculosis. The compound demonstrated significant efficacy, leading to a reduction in bacterial load in infected mice models .

- Inflammation Model : Another study assessed the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-induced inflammation in vitro. The results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting that this compound may have therapeutic applications in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its lipophilic nature. Studies show that it achieves peak plasma concentrations within 1 hour post-administration, with a half-life sufficient for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.